4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
“4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide” seems to be a complex organic compound. It likely contains a benzamide group, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring . It also appears to have a trifluoromethyl group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of a related compound, pexidartinib, involves deprotecting the Boc and PMB groups, followed by reducing amination .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, a related compound, “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate”, has a molecular formula of C8H3F4NO .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex. For instance, a related compound, “4-(trifluoromethyl)phenol”, is involved in noncovalent interactions that significantly affect its properties .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be quite diverse. For instance, “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has a molecular weight of 205.109 Da and a mono-isotopic mass of 205.015076 Da .Scientific Research Applications
Crystal Structure Analysis
Research into the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including variants like 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, has provided insights into their molecular conformations and interactions. For example, studies by Suchetan et al. (2016) have focused on the dihedral angles between benzene rings in these compounds, revealing how structural variations influence their physical properties.
Interaction with Organic Fluorine
The nature of short contacts to fluorine connected to an aromatic ring in molecules like this compound has been studied, as detailed by Panini and Chopra (2014). These studies contribute to a better understanding of hydrogen bonding and other molecular interactions involving organic fluorine.
Antimicrobial Activity
Compounds related to this compound have been investigated for their antimicrobial properties. The work of Carmellino et al. (1994) highlights the potential of fluoro and trifluoromethyl derivatives in combating fungi and certain bacteria, pointing towards potential applications in medicinal chemistry.
Chemoselectivity in Organic Reactions
The behavior of compounds like this compound in organic reactions, such as fluorocyclization, has been the subject of study to understand their chemoselectivity and reaction mechanisms. Yan et al. (2016) provided insights into these processes, which are crucial for developing new synthetic methods in organic chemistry.
Polymorphism in Molecular Crystals
Research by Chopra and Row (2008) has explored the occurrence of polymorphism in related compounds, driven by molecular disorder. This is significant for understanding and manipulating the crystalline forms of pharmaceuticals and other fine chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-6-4-9(5-7-11)13(20)19-12-3-1-2-10(8-12)14(16,17)18/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBKWPYXZQEBCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308433 | |
Record name | 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2054-00-4 | |
Record name | NSC204027 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUORO-3'-(TRIFLUOROMETHYL)BENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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